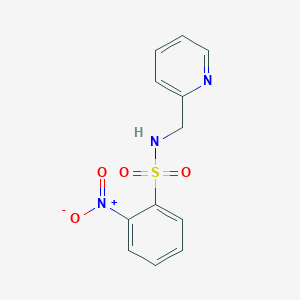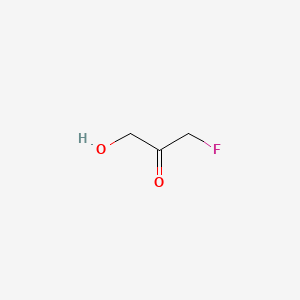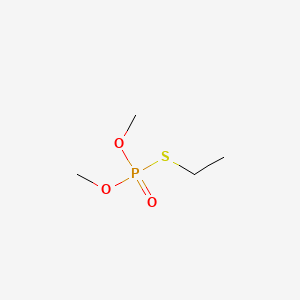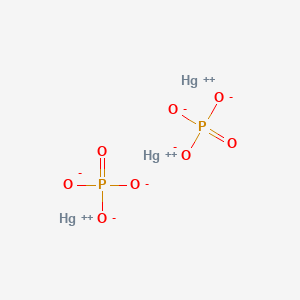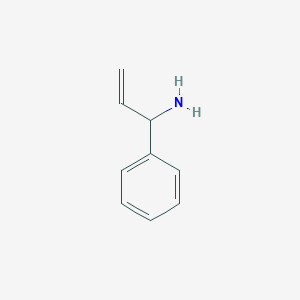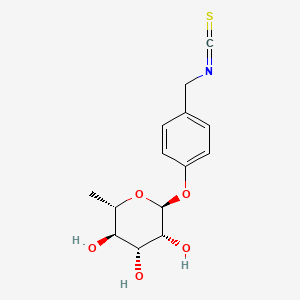
Brilliant Black BN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brilliant Black BN, also known as Food Black 1 or C.I. 28440, is a synthetic black diazo dye. It is primarily used as a food coloring agent and is soluble in water. The compound typically appears as a solid, fine powder or granules and is often used in its tetrasodium salt form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brilliant Black BN is synthesized through a diazotization reaction, where aromatic amines are converted into diazonium salts. These salts then undergo coupling reactions with other aromatic compounds to form the azo dye. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salts .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt, followed by its reaction with naphthalene derivatives. The final product is then purified and converted into its tetrasodium salt form for commercial use .
Chemical Reactions Analysis
Types of Reactions: Brilliant Black BN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve halogenating agents or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original azo dye.
Reduction Products: Aromatic amines such as aniline derivatives.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Brilliant Black BN has a wide range of applications in scientific research:
Chemistry: Used as a standard dye in chromatography and spectrophotometry for the analysis of various compounds.
Biology: Employed in staining techniques for visualizing biological samples.
Industry: Utilized as a coloring agent in food products, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Brilliant Black BN involves its interaction with specific molecular targets. For instance, its antiviral activity against enterovirus 71 is mediated by inhibiting the interaction between the virus and cyclophilin A, a cellular uncoating factor. This inhibition prevents the virus from entering and infecting host cells . Additionally, this compound acts as an allosteric modulator of the adenosine A1 and A3 receptors, influencing various cellular pathways .
Comparison with Similar Compounds
Brilliant Blue FCF: Another synthetic dye used in food and pharmaceuticals.
Carmoisine: A synthetic red azo dye used in food products.
Sunset Yellow FCF: A synthetic yellow azo dye used in various applications.
Comparison: Brilliant Black BN is unique due to its specific molecular structure, which includes multiple sulfonate groups. This structure imparts distinct solubility and stability properties, making it suitable for various applications. Compared to other dyes like Brilliant Blue FCF and Carmoisine, this compound has a broader range of applications, including its potential antiviral properties .
Properties
Molecular Formula |
C28H21N5O14S4 |
|---|---|
Molecular Weight |
779.8 g/mol |
IUPAC Name |
4-acetamido-5-hydroxy-6-[[7-sulfo-4-[(4-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C28H21N5O14S4/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47) |
InChI Key |
RXERRVKLABZRCU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Synonyms |
Black PN brilliant black 1 brilliant black BN C.I.(1956) No. 28440 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


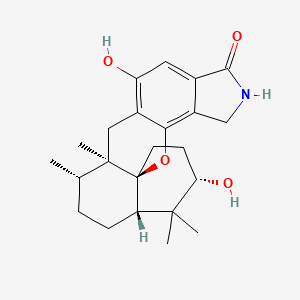
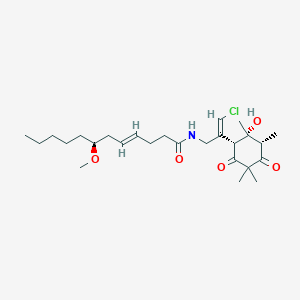
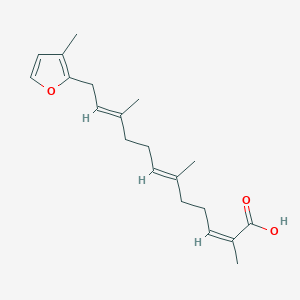
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B1218132.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide](/img/structure/B1218134.png)

![1-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1218137.png)
